molecular formula C11H16N2O B8460387 2-Methoxy-5-(1-methyl-cyclopropyl)-benzene-1,3-diamine

2-Methoxy-5-(1-methyl-cyclopropyl)-benzene-1,3-diamine

Cat. No. B8460387
M. Wt: 192.26 g/mol
InChI Key: HNIKMYLSIUXTME-UHFFFAOYSA-N
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Description

2-Methoxy-5-(1-methyl-cyclopropyl)-benzene-1,3-diamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methoxy-5-(1-methylcyclopropyl)benzene-1,3-diamine

InChI

InChI=1S/C11H16N2O/c1-11(3-4-11)7-5-8(12)10(14-2)9(13)6-7/h5-6H,3-4,12-13H2,1-2H3

InChI Key

HNIKMYLSIUXTME-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=C(C(=C2)N)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tin(II)chloride dihydrate (11.9 g, 52.6 mmol) was added to a solution of 2-methoxy-5-(1-methyl-cyclopropyl)-1,3-dinitro-benzene (2.21 g, 8.76 mmol) in ethyl acetate (30 mL). The mixture was heated to reflux for 0.25 h upon which the solution became red in color. The solution was cooled to rt and poured onto aqueous 2.0 M NaOH. The aqueous phase was extracted with ethyl acetate and the combined organic layers were washed with saturated NaHCO3. The organic layers were dried over sodium sulfate, eluted through a plug of silica gel (1% ammonium hydroxide in methylene chloride), and the filtrate was concentrated. The residue was redissolved in Et2O and extracted (3×) with 1.0 M HCl. The pH of the combined aqueous layers was adjusted to pH=12 with 2.0M NaOH and extracted with methylene chloride. The combined organic layers were dried over sodium sulfate, filtered and concentrated to provide 2-methoxy-5-(1-methyl-cyclopropyl)-benzene-1,3-diamine (860 mg, 52%) as a red oil. ESI MS (m/z 193, M+H).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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